molecular formula C18H29N3O B1326732 N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine CAS No. 1119450-30-4

N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine

Cat. No.: B1326732
CAS No.: 1119450-30-4
M. Wt: 303.4 g/mol
InChI Key: CEHVXQPNJXXVMQ-UHFFFAOYSA-N
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Description

N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine is a useful research compound. Its molecular formula is C18H29N3O and its molecular weight is 303.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain kinases, influencing their activity and thereby modulating various signaling pathways. The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to upregulate the expression of certain genes involved in cell proliferation and survival, while downregulating those associated with apoptosis . This dual role makes it a compound of interest in cancer research and therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, thereby blocking their activity and altering downstream signaling pathways. Additionally, it can activate other enzymes, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular function and promote tissue regeneration. At high doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and alterations in metabolite levels, which can have significant implications for cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its hydrophobicity, which allows it to accumulate in lipid-rich regions of the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, but it can also be found in the nucleus and other organelles. This localization is directed by specific targeting signals and post-translational modifications, which ensure that the compound reaches its intended site of action .

Properties

IUPAC Name

N-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-3-morpholin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-20-8-2-4-17-14-16(5-6-18(17)20)15-19-7-3-9-21-10-12-22-13-11-21/h5-6,14,19H,2-4,7-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHVXQPNJXXVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CNCCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001138515
Record name 1,2,3,4-Tetrahydro-1-methyl-N-[3-(4-morpholinyl)propyl]-6-quinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001138515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-30-4
Record name 1,2,3,4-Tetrahydro-1-methyl-N-[3-(4-morpholinyl)propyl]-6-quinolinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1-methyl-N-[3-(4-morpholinyl)propyl]-6-quinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001138515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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